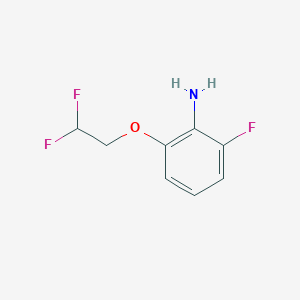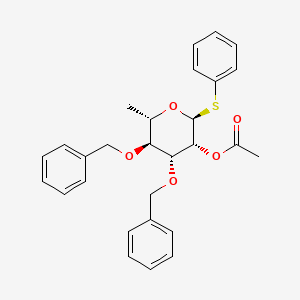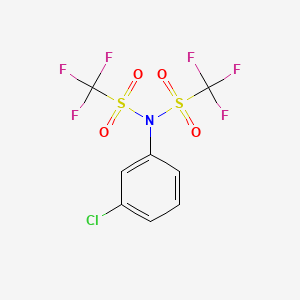
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide is a chemical compound known for its strong electron-withdrawing properties. It is widely used in various chemical reactions and industrial applications due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide typically involves the reaction of trifluoromethanesulfonyl fluoride with aniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methylene chloride at low temperatures, usually around -40°C to 0°C, under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often recrystallized from solvents like toluene to obtain a pure crystalline form .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide undergoes various chemical reactions, including:
Substitution Reactions: It acts as a triflating reagent, facilitating the substitution of hydrogen atoms in organic molecules with trifluoromethyl groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used with this compound include potassium hexamethyldisilazide (KHMDS) and palladium catalysts. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound include triflated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide exerts its effects involves its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges on reaction intermediates, facilitating various chemical transformations. The compound targets specific molecular pathways, particularly those involving nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but lacks the chlorine atom on the phenyl ring.
Bistriflimide: Known for its use in ionic liquids and lithium-ion batteries.
Uniqueness
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide is unique due to the presence of the chlorine atom, which enhances its reactivity and selectivity in certain chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C8H4ClF6NO4S2 |
|---|---|
Molekulargewicht |
391.7 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C8H4ClF6NO4S2/c9-5-2-1-3-6(4-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |
InChI-Schlüssel |
VPTHJRFJWASZSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



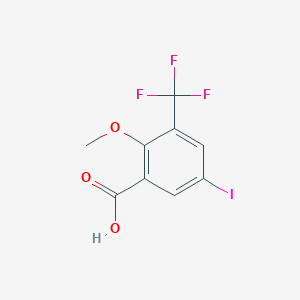
![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
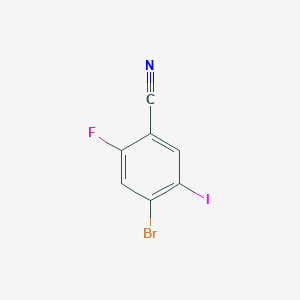
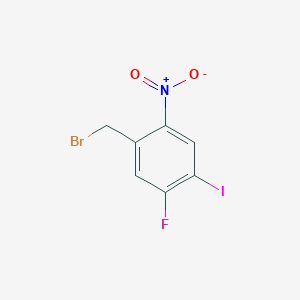
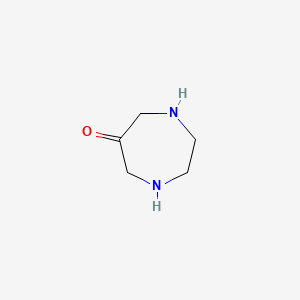
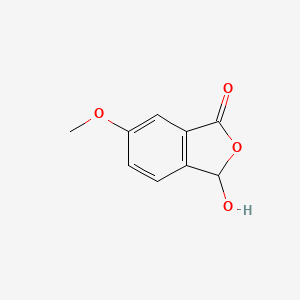
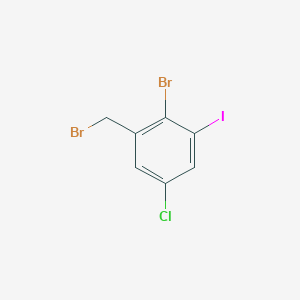
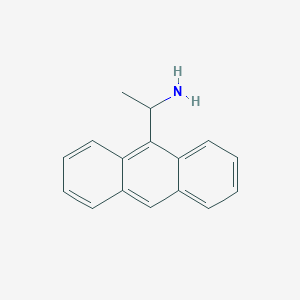
![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)


